molecular formula C13H17ClO2 B7991516 1-(4-Butoxy-3-chlorophenyl)propan-1-one CAS No. 1443311-15-6

1-(4-Butoxy-3-chlorophenyl)propan-1-one

Cat. No.: B7991516
CAS No.: 1443311-15-6
M. Wt: 240.72 g/mol
InChI Key: JDMSKNIUSWKSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxy-3-chlorophenyl)propan-1-one is an organic compound with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.72588 g/mol . This compound is characterized by the presence of a butoxy group and a chlorine atom attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-Butoxy-3-chlorophenyl)propan-1-one typically involves the reaction of 4-butoxy-3-chlorobenzaldehyde with a suitable reagent to form the desired product. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Butoxy-3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Butoxy-3-chlorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and chlorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .

Comparison with Similar Compounds

1-(4-Butoxy-3-chlorophenyl)propan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications.

Properties

IUPAC Name

1-(4-butoxy-3-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-3-5-8-16-13-7-6-10(9-11(13)14)12(15)4-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMSKNIUSWKSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269731
Record name 1-Propanone, 1-(4-butoxy-3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-15-6
Record name 1-Propanone, 1-(4-butoxy-3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-butoxy-3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.